(2-Fluoro-hexahydropyrrolizin-7a-yl)methanol hydrochloride
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Overview
Description
((2R,7AS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol hydrochloride is a chemical compound with the molecular formula C8H14FNO·HCl It is a fluorinated derivative of hexahydro-1H-pyrrolizine, which is a bicyclic nitrogen-containing compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,7AS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol hydrochloride typically involves the fluorination of a hexahydro-1H-pyrrolizine derivative. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, precise control of reaction temperature and pressure, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
((2R,7AS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a different functional group.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution of the fluorine atom can result in the formation of various substituted derivatives.
Scientific Research Applications
((2R,7AS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and protein binding due to its unique structure.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of ((2R,7AS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds. The compound may also participate in metabolic pathways, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- ((2R,7AS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol
- ((2R,7AS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl-5,5-d2)methanol
Uniqueness
((2R,7AS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol hydrochloride is unique due to the presence of the hydrochloride salt, which can enhance its solubility and stability. The fluorine atom also imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C8H15ClFNO |
---|---|
Molecular Weight |
195.66 g/mol |
IUPAC Name |
(2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl)methanol;hydrochloride |
InChI |
InChI=1S/C8H14FNO.ClH/c9-7-4-8(6-11)2-1-3-10(8)5-7;/h7,11H,1-6H2;1H |
InChI Key |
GCBSPHWFVLBTQX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC(CN2C1)F)CO.Cl |
Origin of Product |
United States |
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